molecular formula C16H15N3O4S B2828870 2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid CAS No. 851398-36-2

2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid

Cat. No.: B2828870
CAS No.: 851398-36-2
M. Wt: 345.37
InChI Key: NUBYKENDTGVHPV-UHFFFAOYSA-N
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Description

2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid is a complex organic compound with a unique structure that includes a cyano group, a dimethylcarbamoyl group, a furan ring, and a pyridine ring

Preparation Methods

The synthesis of 2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid typically involves multiple steps, including the formation of the pyridine ring, the introduction of the cyano and dimethylcarbamoyl groups, and the attachment of the furan ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and dimethylcarbamoyl groups, using reagents such as sodium hydroxide or ammonia.

    Addition: The compound can participate in addition reactions, especially at the double bonds within the furan and pyridine rings.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid include other pyridine derivatives with cyano and dimethylcarbamoyl groups. the presence of the furan ring and the specific arrangement of functional groups make this compound unique. This uniqueness can result in different reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-[3-cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-13(16(22)19(2)3)14(11-5-4-6-23-11)10(7-17)15(18-9)24-8-12(20)21/h4-6H,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBYKENDTGVHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)SCC(=O)O)C#N)C2=CC=CO2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835931
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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